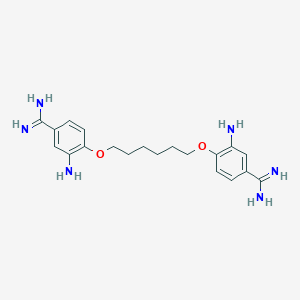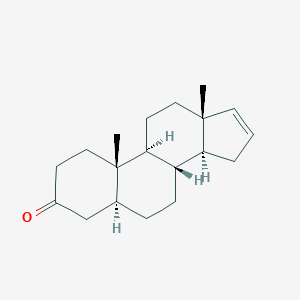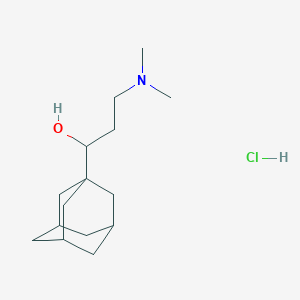
1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride is a chemical compound with the molecular formula C15H28ClNO and a molecular weight of 273.84 g/mol. This compound is known for its unique structure, which includes an adamantane core, a dimethylaminoethyl group, and a methanol moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of adamantane with formaldehyde and dimethylamine, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. These optimizations include the use of continuous flow reactors and advanced purification techniques to achieve consistent product quality.
Analyse Des Réactions Chimiques
1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces amines .
Applications De Recherche Scientifique
1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to cellular processes and molecular interactions due to its unique structure.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It finds applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The adamantane core provides stability and rigidity, while the dimethylaminoethyl group can interact with various biological molecules. These interactions can modulate cellular processes and biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride can be compared with other similar compounds, such as:
1-ADAMANTANEMETHANOL: Lacks the dimethylaminoethyl group, resulting in different chemical properties and applications.
1-ADAMANTANEMETHANOL, alpha-(2-AMINOETHYL)-, HYDROCHLORIDE: Contains an aminoethyl group instead of a dimethylaminoethyl group, leading to variations in reactivity and biological activity.
1-ADAMANTANEMETHANOL, alpha-(2-DIMETHYLAMINOETHYL)-, SULFATE: The sulfate salt form, which may have different solubility and stability characteristics.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Propriétés
Numéro CAS |
31878-59-8 |
|---|---|
Formule moléculaire |
C15H28ClNO |
Poids moléculaire |
273.84 g/mol |
Nom IUPAC |
1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H27NO.ClH/c1-16(2)4-3-14(17)15-8-11-5-12(9-15)7-13(6-11)10-15;/h11-14,17H,3-10H2,1-2H3;1H |
Clé InChI |
VLLNJDMHDJRNFK-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(C12CC3CC(C1)CC(C3)C2)O.Cl |
SMILES canonique |
CN(C)CCC(C12CC3CC(C1)CC(C3)C2)O.Cl |
Key on ui other cas no. |
768-95-6 |
Pictogrammes |
Flammable; Irritant |
Synonymes |
1-Hydroxy adamantane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate](/img/structure/B145573.png)
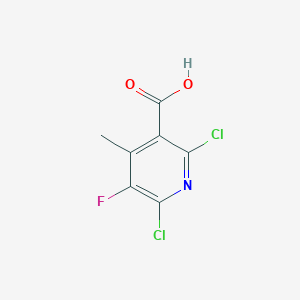
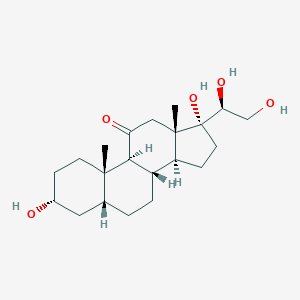
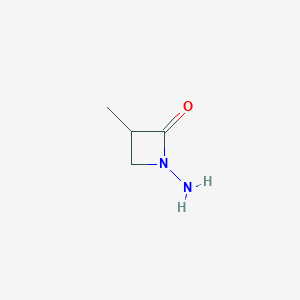
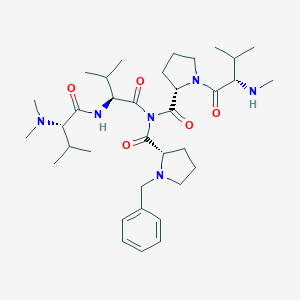
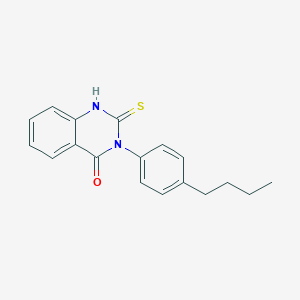
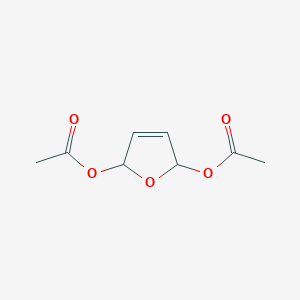
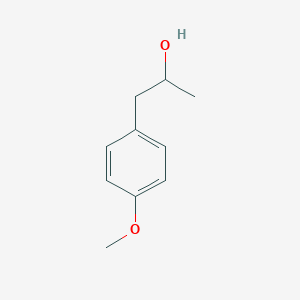
![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B145595.png)
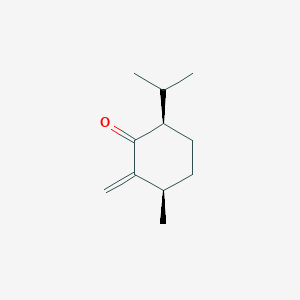
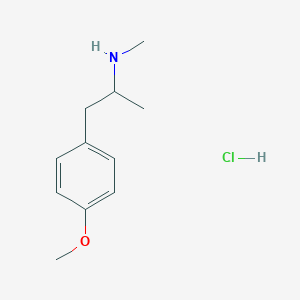
![1-Piperazinecarboxylicacid, 4-[3-[(1-methylethyl)amino]-2-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B145600.png)
